molecular formula C22H15N5O7 B12632751 (1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione

(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione

Cat. No.: B12632751
M. Wt: 461.4 g/mol
InChI Key: ZVFROKXNWICPMR-CADBVGFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione is a tricyclic heterocyclic system featuring a fused 4,8,9-triaza core. Key structural attributes include:

  • Substituents: A 3-nitrobenzoyl group at position 7 and a 4-nitrophenyl group at position 2. These electron-withdrawing nitro groups likely enhance electrophilic reactivity and influence π-π stacking interactions.
  • Stereochemistry: The (1S,2R,6S,7R) configuration suggests a rigid, non-planar structure, which may affect binding affinity in biological systems or crystallinity.
  • Electronic System: The conjugated triazatricyclic framework could exhibit unique spectroscopic properties, though specific data are unavailable in the provided evidence.

Properties

Molecular Formula

C22H15N5O7

Molecular Weight

461.4 g/mol

IUPAC Name

(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione

InChI

InChI=1S/C22H15N5O7/c28-20(12-3-1-4-15(11-12)27(33)34)19-18-17(16-5-2-10-23-25(16)19)21(29)24(22(18)30)13-6-8-14(9-7-13)26(31)32/h1-11,16-19H/t16-,17-,18-,19+/m0/s1

InChI Key

ZVFROKXNWICPMR-CADBVGFASA-N

Isomeric SMILES

C1=C[C@H]2[C@H]3[C@@H]([C@@H](N2N=C1)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C3=O)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC2C3C(C(N2N=C1)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C3=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Key Intermediates and Starting Materials

The synthesis often begins with simpler precursors that are transformed through a series of reactions. Common starting materials may include:

Multi-Step Synthesis

The preparation can be divided into several critical steps:

  • Formation of the Tricyclic Core : This may involve cyclization reactions where multiple rings are formed simultaneously or sequentially.

  • Functional Group Introduction : Subsequent steps often involve the introduction of nitro and carbonyl groups through electrophilic aromatic substitution or acylation reactions.

Reaction Conditions

The reaction conditions play a crucial role in the success of the synthesis:

  • Solvents : Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are frequently used to enhance solubility and reactivity.

  • Catalysts : Transition metal catalysts may be employed to facilitate certain reactions, especially in carbon-carbon bond formation.

Analytical Techniques for Characterization

After synthesis, it is essential to characterize the compound to confirm its structure and purity:

Data Tables

Reaction Summary Table

Step Reaction Type Key Reagents Conditions
1 Cyclization Nitrobenzoyl derivatives Heat, solvent
2 Electrophilic Substitution Aromatic compounds Acidic conditions
3 Acylation Acyl chlorides Base-catalyzed
4 Reduction Reducing agents (e.g., LiAlH4) Anhydrous conditions

Characterization Techniques Table

Technique Purpose
NMR Spectroscopy Structural elucidation
Mass Spectrometry Molecular weight determination
HPLC Purity assessment

Research Findings and Applications

Recent studies have explored various applications of this compound due to its unique structure:

  • Medicinal Chemistry : Investigated for potential anticancer properties due to its ability to interact with specific biological targets.

  • Material Science : Explored for use in developing novel polymers or coatings due to its stability and chemical properties.

Chemical Reactions Analysis

Types of Reactions

The compound (1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents include hydrogen gas with a metal catalyst, or chemical reductants like sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents like chlorine gas for halogenation or sulfur trioxide for sulfonation.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Structural Characteristics

This compound features:

  • Tricyclic structure : Comprising three interconnected rings.
  • Nitro groups : Known to enhance biological activity.
  • Carbonyl moieties : Contributing to its reactivity and interaction with biological targets.
  • Multiple stereocenters : Implying potential for diverse interactions in biological systems.

The anticipated biological activities of this compound include:

  • Anti-inflammatory Effects :
    • Compounds with similar structures have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Antibacterial Properties :
    • The presence of nitro groups can enhance the compound's ability to disrupt bacterial cell walls or interfere with bacterial metabolism.
  • Anticancer Activity :
    • Research indicates that compounds with tricyclic structures may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.

Computational Predictions

Utilizing computational tools such as the Prediction of Activity Spectra for Substances (PASS) program has indicated potential therapeutic applications for this compound. These predictions suggest a broad spectrum of biological activities that merit further investigation.

Case Study 1: Anti-inflammatory Activity

A study examining compounds with similar structural motifs demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that the presence of nitro groups was crucial for enhancing anti-inflammatory activity.

Case Study 2: Anticancer Efficacy

Research on related tricyclic compounds revealed their ability to induce apoptosis in various cancer cell lines. The mechanisms involved included disruption of mitochondrial function and activation of caspases.

Case Study 3: Antibacterial Properties

Experiments conducted on structurally analogous compounds showed promising antibacterial activity against Gram-positive bacteria, highlighting the potential utility of nitro-containing compounds in antibiotic development.

Mechanism of Action

The mechanism of action of (1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound may also act as an inhibitor of specific enzymes, disrupting normal biochemical pathways.

Comparison with Similar Compounds

Structural Analogues with Spirocyclic Triaza Cores

Compounds from and share spirocyclic or tricyclic nitrogen-containing frameworks but differ in substituents and synthetic routes.

Key Observations :

  • Substituent Effects : The target’s nitro groups contrast with the methoxy (electron-donating) and benzothiazolyl (electron-withdrawing) groups in analogs. This difference may alter solubility, reactivity, and spectroscopic profiles.
  • Synthetic Efficiency : The analogs in show moderate yields (60–66%) and variable purity (68–90%), suggesting that nitro-substituted derivatives like the target compound might require optimized conditions for higher purity .

Methano-Bridged Aromatic Systems ()

Methano-bridged 14π-electron systems (e.g., 5,10-methanocyclopentacycloundecenes) share aromaticity but differ in conjugation patterns:

  • Electronic Properties : Azulene-like analogs (e.g., 1a,b) exhibit absorption spectra distinct from triazatricyclic systems due to extended conjugation .
  • Reactivity: Methano-bridged systems undergo electrophilic substitution, whereas the target’s nitro groups may direct reactivity toward nucleophilic aromatic substitution.

Benzothiazolyl Derivatives ()

Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione highlight:

  • Spectroscopic Characterization : UV-Vis and IR data confirm the impact of benzothiazolyl groups on absorption maxima (~300–400 nm) . The target’s nitro groups may redshift absorption due to stronger electron withdrawal.

Research Implications

  • Synthesis Challenges : The target’s nitro groups and stereochemistry may complicate synthesis compared to methoxy- or benzothiazolyl-substituted analogs, necessitating advanced catalytic methods.
  • Property Prediction: Computational modeling could elucidate the target’s electronic structure relative to methano-bridged () and spirocyclic (–2) systems.

Biological Activity

The compound (1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione represents a class of triazine derivatives that have gained attention due to their diverse biological activities. This article explores the biological properties of this compound based on recent research findings, including its antimicrobial effects, cytotoxicity against cancer cell lines, and potential mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H15N5O5\text{C}_{19}\text{H}_{15}\text{N}_{5}\text{O}_{5}

Biological Activity Overview

Research indicates that triazine derivatives exhibit a range of biological activities including antimicrobial and anticancer properties. The specific compound under review has shown promising results in various studies.

Antimicrobial Activity

Recent studies have demonstrated that triazine derivatives possess significant antimicrobial properties. For example:

  • Antibacterial Effects : In a study evaluating various triazole-based compounds, it was found that certain derivatives exhibited antibacterial activity superior to reference antibiotics such as ampicillin and streptomycin against both Gram-positive and Gram-negative bacteria . The minimal inhibitory concentrations (MICs) for these compounds were significantly lower than those for standard treatments.
  • Antifungal Effects : The antifungal activity of triazine derivatives was also noteworthy, with some compounds showing up to 80-fold higher efficacy than ketoconazole against fungal strains .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of (1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione have been tested on various cancer cell lines:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). For instance:
    Cell LineIC50 (µM)
    MCF-71.25
    HeLa1.03

These values indicate potent cytotoxicity compared to standard chemotherapeutic agents .

The mechanisms through which this compound exerts its biological effects are under investigation:

  • Enzyme Inhibition : Docking studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis . For instance, the interaction with E. coli MurB has been proposed as a potential target for antibacterial activity.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .

Case Studies

Several case studies highlight the effectiveness of triazine derivatives:

  • Study on Antibacterial Activity : A study involving a panel of bacterial strains revealed that certain derivatives exhibited significant bactericidal activity with lower MICs compared to traditional antibiotics .
  • Cytotoxicity Assessment : A comprehensive assessment of various triazine derivatives demonstrated their potential in inhibiting tumor growth in vivo models alongside their cytotoxic effects on cultured cancer cells .

Q & A

Basic Question: What are the critical steps in synthesizing (1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[...]dodeca-9,11-diene-3,5-dione?

Methodological Answer:
The synthesis involves multi-step cycloaddition and functionalization reactions. Key steps include:

  • Precursor preparation : Reactants like 2-Oxa-spiro[3.4]octane-1,3-dione (or analogs) are combined with nitro-substituted benzothiazolyl amines under reflux conditions to form spirocyclic intermediates .
  • Nitro group introduction : Selective nitration or coupling with nitrobenzoyl chlorides (e.g., 3-nitrobenzoyl chloride) under anhydrous conditions ensures regioselectivity .
  • Cyclization : Acid-catalyzed or thermal cyclization forms the tricyclic core. Solvent choice (e.g., ethanol or DMF) and temperature (75–100°C) are critical for yield optimization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) isolate the final product. Validate purity via melting point, elemental analysis, and HPLC .

Basic Question: What spectroscopic methods are essential for characterizing this compound?

Methodological Answer:
A combination of techniques is required:

  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups. Discrepancies in peak positions may indicate steric strain or hydrogen bonding .
  • UV-Vis spectroscopy : Monitors conjugation effects from nitroaryl groups (e.g., absorbance at 300–400 nm) .
  • NMR : ¹H/¹³C NMR resolves stereochemistry (e.g., coupling constants for axial/equatorial protons) and confirms substituent positions. Use deuterated DMSO or CDCl₃ for solubility .
  • X-ray crystallography : Definitive structural proof via single-crystal analysis (e.g., R factor < 0.05). Data-to-parameter ratios > 7 ensure reliability .

Advanced Question: How can researchers optimize reaction yields for nitro-substituted intermediates?

Methodological Answer:
Yield optimization requires addressing:

  • Nitro reduction side reactions : Use SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 h) for controlled reduction of nitro groups while preserving the tricyclic core .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency. Monitor by TLC (ethyl acetate/hexane, 1:2) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaromatic intermediates but may require inert atmospheres to prevent oxidation .
  • Temperature gradients : Gradual heating (e.g., 50°C → 100°C over 2 h) minimizes decomposition of thermally sensitive intermediates .

Advanced Question: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Contradictions often arise from:

  • Stereochemical ambiguity : Compare experimental NMR coupling constants (e.g., J = 8–12 Hz for axial protons) with computational models (DFT/B3LYP) .
  • Overlapping signals : Use 2D NMR (COSY, HSQC) to assign protons and carbons in crowded regions (e.g., sp³-hybridized carbons in the tricyclic core) .
  • Crystallographic vs. solution data : If X-ray structures conflict with NMR (e.g., conformational flexibility), perform variable-temperature NMR or molecular dynamics simulations .

Advanced Question: What computational methods predict the electronic effects of nitro substituents?

Methodological Answer:

  • DFT calculations : Use Gaussian09 or ORCA to model nitro group electron-withdrawing effects on the HOMO-LUMO gap. Basis sets (e.g., 6-31G*) must account for π-conjugation .
  • Molecular electrostatic potential (MEP) maps : Visualize charge distribution to predict reactivity (e.g., electrophilic attack at electron-deficient positions) .
  • TD-DFT for UV-Vis : Simulate absorbance spectra to correlate nitro group orientation (meta vs. para) with experimental λmax .

Advanced Question: How to assess the compound’s stability under varying conditions?

Methodological Answer:

  • Thermal stability : TGA/DSC analysis (heating rate: 10°C/min, N₂ atmosphere) identifies decomposition thresholds (>200°C common for nitro compounds) .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Nitro groups may undergo photoreduction; use amber vials for storage .
  • Hydrolytic stability : Incubate in buffered solutions (pH 1–13) at 37°C. Nitrobenzoyl esters are prone to alkaline hydrolysis; track by LC-MS .

Advanced Question: What strategies validate stereochemical assignments in the tricyclic core?

Methodological Answer:

  • X-ray crystallography : Gold standard for absolute configuration. Compare experimental torsion angles (e.g., C7-C6-C2-C1) with computational models .
  • NOESY NMR : Detect through-space interactions (e.g., between C7-nitrobenzoyl and C4-nitrophenyl groups) to confirm relative stereochemistry .
  • Chiral HPLC : Use a Chiralpak IC column (hexane/isopropanol, 90:10) to separate enantiomers. Match retention times with synthetic standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.